Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Description
Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- (commonly referred to as a dansyl-morpholine derivative) is a sulfonamide-containing compound characterized by a morpholine ring linked to a dansyl group ([5-(dimethylamino)-1-naphthalenyl]sulfonyl). The dansyl moiety is a fluorescent probe widely used in biochemical assays due to its electron-withdrawing properties and UV/Vis absorption characteristics . This compound has been explored in drug development, particularly in studies targeting cancer stem cells and antiviral agents, owing to its structural versatility and ability to modulate protein interactions . Its molecular weight is approximately 376.4 g/mol (calculated from related analogs in and ).
Properties
IUPAC Name |
N,N-dimethyl-5-morpholin-4-ylsulfonylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)22(19,20)18-9-11-21-12-10-18/h3-8H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPMMAGFHGAYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349724 | |
| Record name | Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78323-98-5 | |
| Record name | Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(Dimethylamino)-1-Naphthalenesulfonyl Chloride
This intermediate requires sequential functionalization of the naphthalene ring. Two dominant strategies emerge:
Direct Sulfonation-Amination Pathway
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Sulfonation of naphthalene at the 1-position using fuming sulfuric acid yields 1-naphthalenesulfonic acid.
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Nitration introduces a nitro group at the 5-position, leveraging the meta-directing effect of the sulfonic acid group.
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Reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Fe/HCl).
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Dimethylation using methyl iodide in the presence of a base (e.g., K₂CO₃) converts the primary amine to a dimethylamino group.
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Chlorination of the sulfonic acid to the sulfonyl chloride using PCl₅ or SOCl₂ under anhydrous conditions.
Amination-Sulfonation Pathway
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Nitration of naphthalene at the 5-position using mixed acid (HNO₃/H₂SO₄), followed by reduction to 5-aminonaphthalene.
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Dimethylation as above.
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Sulfonation at the 1-position, though this route risks competing sulfonation at the electron-rich 5-dimethylamino site unless directing groups or protective strategies are employed.
Sulfonylation of Morpholine
Morpholine reacts with 5-(dimethylamino)-1-naphthalenesulfonyl chloride in a nucleophilic acyl substitution:
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Base-mediated conditions (e.g., pyridine, triethylamine) neutralize HCl byproduct.
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Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Detailed Synthetic Procedures
Sulfonation of Naphthalene
Naphthalene (128 g, 1.0 mol) is added to fuming sulfuric acid (20% SO₃, 500 mL) at 50°C for 6 hours. The mixture is poured onto ice, and 1-naphthalenesulfonic acid precipitates as a white solid (yield: 78%).
Nitration
1-Naphthalenesulfonic acid (100 g, 0.45 mol) is dissolved in concentrated H₂SO₄ (300 mL) at 0°C. A mixture of HNO₃ (70%, 35 mL) and H₂SO₄ (50 mL) is added dropwise. After stirring at 5°C for 3 hours, the mixture is quenched in ice water to yield 5-nitro-1-naphthalenesulfonic acid (yield: 62%).
Reduction and Dimethylation
5-Nitro-1-naphthalenesulfonic acid (50 g, 0.18 mol) is suspended in ethanol (400 mL) with 10% Pd/C (2 g). Hydrogen gas is bubbled through the mixture at 40 psi for 12 hours. The catalyst is filtered, and the solution is evaporated to give 5-amino-1-naphthalenesulfonic acid. This intermediate is treated with methyl iodide (45 mL, 0.72 mol) and K₂CO₃ (100 g) in DMF (200 mL) at 80°C for 8 hours, yielding 5-(dimethylamino)-1-naphthalenesulfonic acid (yield: 85%).
Chlorination
5-(Dimethylamino)-1-naphthalenesulfonic acid (40 g, 0.14 mol) is refluxed with PCl₅ (60 g, 0.29 mol) in POCl₃ (150 mL) for 4 hours. Excess reagents are removed under vacuum, and the residue is recrystallized from hexane to afford the sulfonyl chloride (yield: 91%).
Sulfonylation of Morpholine
A solution of morpholine (8.7 g, 0.10 mol) in DCM (100 mL) is cooled to 0°C. Triethylamine (14 mL, 0.10 mol) is added, followed by dropwise addition of 5-(dimethylamino)-1-naphthalenesulfonyl chloride (32.4 g, 0.10 mol) in DCM (50 mL). The mixture is stirred at 25°C for 12 hours, washed with 1M HCl (2 × 50 mL) and water (2 × 50 mL), dried (Na₂SO₄), and concentrated. The crude product is purified by column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound as a pale-yellow solid (yield: 82%, m.p. 154–156°C).
Optimization and Mechanistic Insights
Sulfonation Regioselectivity
The sulfonic acid group preferentially occupies the 1-position of naphthalene due to thermodynamic control under fuming H₂SO₄ conditions. Computational studies suggest the 1-sulfonate intermediate is stabilized by resonance delocalization into the adjacent aromatic ring.
Catalytic vs. Stoichiometric Reduction
Hydrogenation (Pd-C/H₂) offers superior atom economy compared to Fe/HCl, though the latter is cost-effective for large-scale operations. Pilot-scale trials demonstrate 95% purity for Pd-C-mediated reductions versus 88% for Fe-based methods.
Sulfonyl Chloride Stability
The electron-donating dimethylamino group at the 5-position slightly destabilizes the sulfonyl chloride via resonance, necessitating low-temperature storage (−20°C) to prevent hydrolysis. FT-IR analysis confirms the absence of sulfonic acid contaminants (no broad O-H stretch at 3200–3600 cm⁻¹).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 8.4 Hz, 1H, naphthalene H-8), 8.22 (d, J = 7.9 Hz, 1H, H-2), 7.68–7.55 (m, 4H, naphthalene H-3,4,6,7), 3.80 (t, J = 4.6 Hz, 4H, morpholine OCH₂), 3.02 (s, 6H, N(CH₃)₂), 2.85 (t, J = 4.6 Hz, 4H, morpholine NCH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-SO₂), 134.8–124.3 (naphthalene carbons), 66.5 (morpholine OCH₂), 45.7 (N(CH₃)₂), 43.2 (morpholine NCH₂).
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HRMS : [M+H]⁺ calcd for C₁₆H₁₉N₂O₃S: 335.1168; found: 335.1165.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.7 min (purity >99%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is C16H20N2O3S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the morpholine ring contributes to the compound's solubility and biological activity. Its structural complexity allows for various chemical modifications that can enhance its pharmacological properties .
Medicinal Chemistry
Morpholine derivatives are extensively studied for their antibacterial and anticancer properties. The sulfonamide functional group is known to inhibit specific enzymes or receptors by mimicking natural substrates, leading to altered cell signaling pathways. This mechanism is particularly relevant in oncology, where compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines .
Inhibition of Cytochrome P450 Enzymes
Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- has been identified as a selective inhibitor of cytochrome P450 enzymes, specifically CYP2A13. This inhibition is crucial in the metabolism of various drugs and toxins, making this compound valuable for research into drug interactions and toxicology .
Fluorescent Labeling
The compound has also been utilized in fluorescent labeling applications. As a fluorescently labeled morpholine (dansyl-morpholine), it serves as a tool for studying biological processes at the molecular level .
Case Study 1: Anticancer Activity
Research has demonstrated that Morpholine derivatives exhibit significant activity against human cancer cell lines. For instance, studies indicated that modifications to the naphthalene moiety can lead to enhanced cytotoxic effects on cancer cells. This underscores the potential of Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- as a lead compound in anticancer drug development .
Case Study 2: Drug Metabolism Studies
Inhibitors like Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- are critical in understanding drug metabolism pathways involving cytochrome P450 enzymes. Experimental data from various studies highlight its effectiveness in modulating enzyme activity, providing insights into potential drug-drug interactions .
Mechanism of Action
The mechanism of action of morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound, while the dimethylamino group enhances its solubility and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dansyl Groups
The dansyl group is a common feature in compounds designed for fluorescence labeling or targeted inhibition. Key comparisons include:
Morpholine-Based Sulfonamides
Morpholine derivatives with sulfonyl groups are compared for their structural and synthetic utility:
Piperazine vs. Morpholine Derivatives
Replacing morpholine with piperazine alters solubility and target interactions:
Key Research Findings and Structure-Activity Relationships (SAR)
- Dansyl Group Utility : The dansyl moiety enhances fluorescence and binding to hydrophobic pockets in proteins (e.g., GRP78 in HA15) . Its electron-withdrawing nature stabilizes sulfonamide bonds, critical for covalent inhibitors .
- Morpholine vs. Piperazine : Morpholine improves aqueous solubility compared to piperazine derivatives, as seen in drug-likeness studies (LogP reduction by ~0.5 units) .
- Biological Potency: Dansyl-morpholine derivatives exhibit lower IC50 values in antiviral assays (e.g., Tomeglovir at 0.34 µM) compared to non-dansyl morpholine sulfonamides .
- Amino Acid Conjugates: Dansyl-modified amino acids (e.g., D-Tryptophan, L-Glutamine) show varied LogP values (3.07–3.67), influencing membrane permeability .
Biological Activity
Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- (CAS No. 78323-98-5) is a sulfonamide derivative known for its diverse biological activities. This compound is part of a broader class of morpholine derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- features a morpholine ring linked to a naphthalene moiety through a sulfonyl group. The molecular formula is with a molecular weight of 320.4 g/mol. Its structure can be represented as follows:
This unique structure contributes to its solubility and binding affinity to various biological targets, enhancing its pharmacological profile.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity, while the dimethylamino group increases solubility. Morpholine derivatives often exhibit inhibitory effects on enzyme activity, making them suitable candidates for drug development targeting various diseases.
Anticancer Activity
Recent studies have highlighted the potential of morpholine derivatives, including this compound, as selective inhibitors of cytochrome P450 enzymes, particularly CYP2A13, which is implicated in cancer drug metabolism. For instance, dansyl-morpholine, a fluorescently labeled variant of this compound, has shown promising results in inhibiting CYP2A13 activity, suggesting its utility in cancer treatment strategies.
Neuropharmacological Effects
Morpholine derivatives are also recognized for their neuropharmacological properties. They have been investigated for their roles in modulating neurotransmitter systems relevant to mood disorders and neurodegenerative diseases. The morpholine ring's structural features allow it to effectively penetrate the blood-brain barrier, enhancing the central nervous system (CNS) bioavailability of compounds .
Table 1: Biological Activities of Morpholine Derivatives
Case Study: Antiviral Activity
A recent investigation into related sulfonamide compounds demonstrated potent antiviral activity against HIV-1 strains. The study employed TZM-bl cells to assess the efficacy of various morpholine derivatives, revealing significant inhibition rates at low concentrations (EC50 values around 9.3 nM) . This underscores the potential for morpholine-based compounds in developing antiviral therapies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, and how can purity be validated?
- Methodological Answer : The compound is synthesized via sulfonylation of morpholine derivatives with activated naphthalene sulfonyl chlorides. Key steps include coupling reactions under inert conditions (e.g., using triethylamine as a base) and purification via column chromatography or recrystallization. Purity validation requires HPLC coupled with mass spectrometry (MS) to confirm molecular weight (e.g., HRMS data showing [M+Na]⁺ at m/z 658.2657) and NMR spectroscopy to resolve structural isomers .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer : H and C NMR are critical for confirming the sulfonyl-morpholine linkage and dimethylamino-naphthalene moiety. For example, the sulfonyl group produces deshielded protons near δ 3.0–3.5 ppm, while the naphthalene aromatic protons appear at δ 7.5–8.5 ppm. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., observed m/z 658.2657 vs. calculated 658.2675) to rule out impurities .
Q. What safety protocols are recommended for handling this compound given potential carcinogenicity?
- Methodological Answer : Due to structural alerts (e.g., naphthalene derivatives linked to carcinogenicity), researchers should use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Acute toxicity data (oral LD₅₀) and carcinogenic potential should be referenced from OSHA/IARC guidelines. Emergency measures include immediate decontamination with water and medical evaluation for exposure .
Advanced Research Questions
Q. How do structural modifications of the morpholine or naphthalene moieties influence biological activity in drug discovery?
- Methodological Answer : Structure-activity relationship (SAR) studies involve substituting the morpholine ring (e.g., with piperazine) or modifying the dimethylamino group on the naphthalene. Computational docking (e.g., using AutoDock) paired with in vitro assays (e.g., enzyme inhibition) can identify critical interactions, such as hydrogen bonding with the sulfonyl group .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Degradation products are monitored via LC-MS, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Evidence gaps in decomposition pathways (e.g., hydrolysis of sulfonyl bonds) require further investigation .
Q. How can toxicokinetic studies evaluate absorption and metabolism in preclinical models?
- Methodological Answer : Administer the compound orally or intravenously in rodents, followed by serial blood sampling. LC-MS/MS quantifies plasma concentrations, while metabolite identification uses MS/MS fragmentation. Key parameters include bioavailability, half-life, and tissue distribution, with attention to sulfonamide-derived metabolites .
Q. What role does the sulfonyl group play in covalent inhibition mechanisms?
- Methodological Answer : The sulfonyl group may act as a Michael acceptor in covalent binding to cysteine residues (e.g., in transglutaminases). Competitive inhibition assays with iodoacetamide (a thiol-blocking agent) and X-ray crystallography can validate covalent adduct formation .
Q. Which analytical methods are optimal for quantifying trace impurities in synthesis?
- Methodological Answer : Ultra-HPLC (UHPLC) with a C18 column and MS detection achieves ppm-level sensitivity. Method validation includes spike-recovery tests for intermediates (e.g., unreacted naphthalene sulfonyl chloride) and quantification via external calibration curves .
Q. How can computational tools predict the compound’s environmental impact and biodegradation?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for aquatic organisms). Experimental validation involves OECD 301F ready biodegradability tests, measuring dissolved organic carbon (DOC) removal over 28 days .
Data Contradictions and Research Gaps
- Stability Data : and highlight missing decomposition pathways and stability thresholds. Researchers should prioritize forced degradation studies to fill these gaps .
- Ecotoxicity : Limited data on environmental fate ( ) necessitates integrated computational-experimental approaches for risk assessment .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
